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molecular formula C8H13NO B8609131 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

Cat. No. B8609131
M. Wt: 139.19 g/mol
InChI Key: PVZPISASJMFNFT-UHFFFAOYSA-N
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Patent
US09295260B2

Procedure details

DIPEA (0.393 mL, 2.76 mmol) was dissolved in THF (25 mL) and chilled to −78° C. n-Butyllithium (1.10 mL, 2.76 mmol) was then added, and the reaction was warmed to 0° C. and re-chilled to −78° C. 1-(tert-Butyldimethylsilyl)pyrrolidin-2-one (0.500 g, 2.51 mmol) was then added as a solution in THF (1 mL), and the reaction mixture was warmed to room temperature for 1 hour. The reaction was then re-cooled to −78° C., and 4-bromobut-1-ene (0.305 mL, 3.01 mmol) was added dropwise in THF (1 mL). The reaction mixture was slowly warmed to room temperature overnight. The reaction was concentrated to an oil and loaded onto CELITE®. Purification by flash column chromatography using 0-30% acetone/hexanes provided the title compound (0.218 g, 62%): 1H NMR (400 MHz, CDCl3) δ 6.15 (s, 1H), 5.82 (ddt, J=17.0, 10.2, 6.6 Hz, 1H), 5.09-4.87 (m, 2H), 3.42-3.24 (m, 2H), 2.44-2.25 (m, 2H), 2.24-2.05 (m, 2H), 1.99 (dddd, J=13.6, 9.4, 6.9, 4.1 Hz, 1H), 1.78 (dq, J=12.1, 8.4 Hz, 1H), 1.45 (dtd, J=13.7, 9.1, 5.5 Hz, 1H); 13C NMR (101 MHz, CDCl3) δ 180.44, 137.92, 115.13, 40.29, 40.16, 31.45, 30.05, 27.60; ESIMS m/z 138 ([M−H]−).
Name
Quantity
0.393 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
1-(tert-Butyldimethylsilyl)pyrrolidin-2-one
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.305 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].[Si]([N:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])(C(C)(C)C)(C)C.BrCCC=C>C1COCC1>[CH2:10]([CH:24]1[CH2:25][CH2:26][NH:22][C:23]1=[O:27])[CH2:11][CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
0.393 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
1-(tert-Butyldimethylsilyl)pyrrolidin-2-one
Quantity
0.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1C(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.305 mL
Type
reactant
Smiles
BrCCC=C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
re-chilled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then re-cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)C1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.218 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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